molecular formula C8H6ClN3 B597301 4-Chloro-7-methylpyrido[2,3-D]pyrimidine CAS No. 117890-81-0

4-Chloro-7-methylpyrido[2,3-D]pyrimidine

Cat. No. B597301
M. Wt: 179.607
InChI Key: WIFRGDCMHQEADW-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile chemical compound with diverse properties . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . This compound appears as a white crystalline solid .


Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

1. Anticancer Agents

  • Summary of Application : Pyrido[2,3-d]pyrimidines have been studied for their potential as anticancer agents. They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their anticancer activity. The specific methods of synthesis and testing can vary widely depending on the specific compound and the type of cancer being targeted .
  • Results or Outcomes : While the specific results can vary, many pyrido[2,3-d]pyrimidines have shown promise as anticancer agents. They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, phosphatidylinositol-3 kinase, mammalian target of rapamycin, and others .

2. Anti-Inflammatory Agents

  • Summary of Application : Pyrimidines, a class of compounds that includes pyrido[2,3-d]pyrimidines, have been studied for their anti-inflammatory effects .
  • Methods of Application : As with the anticancer application, these compounds are synthesized in a laboratory and then tested for their anti-inflammatory activity. This can involve testing the compounds’ effects on various inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others .
  • Results or Outcomes : Many pyrimidines have been found to have potent anti-inflammatory effects. They can inhibit the expression and activities of various inflammatory mediators, potentially making them useful for treating inflammatory diseases .

3. Antiviral Agents

  • Summary of Application : Derivatives of “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” have shown potential as antiviral agents .
  • Methods of Application : The specific methods of synthesis and testing can vary widely depending on the specific compound and the type of virus being targeted .
  • Results or Outcomes : While the specific results can vary, many derivatives have shown promise as antiviral agents .

4. Treatment for Inflammatory Skin Disorders

  • Summary of Application : “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” serves as a scaffold for developing potent kinase inhibitors, including promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their anti-inflammatory activity .
  • Results or Outcomes : While the specific results can vary, many derivatives have shown promise as treatments for inflammatory skin disorders .

5. JAK Inhibitors

  • Summary of Application : “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” can be used for preparing JAK inhibitors Tofacitinib, Ruxolitinib, SHR0302 and other medicaments .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their inhibitory activity .
  • Results or Outcomes : While the specific results can vary, many derivatives have shown promise as JAK inhibitors .

6. Anti-Breast-Cancer Agents

  • Summary of Application : Derivatives of “4-Chloro-7-methylpyrido[2,3-D]pyrimidine” have shown potential as anti-breast-cancer agents .
  • Methods of Application : These compounds are typically synthesized in a laboratory and then tested in vitro or in vivo for their anti-breast-cancer activity .
  • Results or Outcomes : While the specific results can vary, many derivatives have shown promise as anti-breast-cancer agents .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The various pyridopyrimidines are used on several therapeutic targets . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

4-chloro-7-methylpyrido[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(9)10-4-11-8(6)12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFRGDCMHQEADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733804
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-methylpyrido[2,3-D]pyrimidine

CAS RN

117890-81-0
Record name 4-Chloro-7-methylpyrido[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-Methyl-pyrido[2,3-d]pyrimidin-4-ol (0.78 g, 4.84 mmol) in DCE (30 mL) was added DIEA (1.0 mL, 1.19 mmol), followed by POCl3 (2.4 mL, 26.1 mmol). The mixture was refluxed overnight. After cooling, the solvent was removed and the residue was dissolved in water (50 mL) and extracted with ethyl acetate (3×100 mL). The organic phase was dried and concentrated. The residue was subject to column chromatography, eluted by hexane/ethyl acetate (2:1) to give 4-Chloro-7-methyl-pyrido[2,3-d]pyrimidine (0.66 g, 76%). 1H NMR (CDCl3, 400 MHz) δ 9.22 (s, 1H), 8.49 (d, J=8.8 Hz, 1H), 7.57 (d, J=8.4 Hz, 1H), 2.88 (s, 3H). MS (APCI+) [M+H]+180.
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two

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